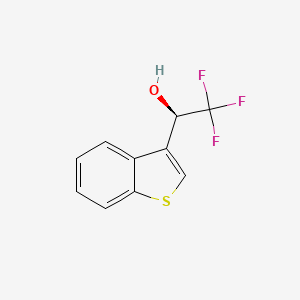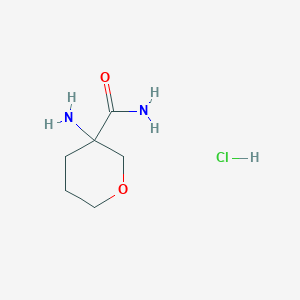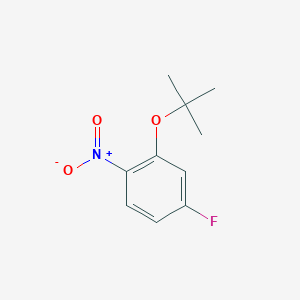
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride
Übersicht
Beschreibung
Aminomethyl Propanol and Aminomethyl Propanediol are alkanolamines, which means that these compounds have both a hydroxyl group (-OH) and an amino group (NH2). They are either colorless liquids or crystalline solids .
Chemical Reactions Analysis
Aminomethyl Propanol and Aminomethyl Propanediol can react with mineral acids to form salts . These salts can then be used to make soaps, which have a number of cosmetic and noncosmetic uses .Physical And Chemical Properties Analysis
Aminomethyl Propanol and Aminomethyl Propanediol are either colorless liquids or crystalline solids . They are used to adjust the pH of formulations .Wissenschaftliche Forschungsanwendungen
Synthesis of GABA Analogues : Azam, D'souza, and Wyatt (1996) researched the enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. They found that cyanomethylation of sodium or lithium enolates derived from (4S,5R)-3-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-ones showed good stereoselectivity. These products can be converted into GABA analogues, highlighting the compound's relevance in synthesizing neuroactive substances (Azam, D'souza, & Wyatt, 1996).
Formation of Heterocyclic Systems : Chernysheva, Bogolyubov, and Semenov (1999) studied the reactions of 5-methylene-1,3-dioxolan-2-ones with amines, leading to the synthesis of 2-oxazolidinones. Their research is significant in the formation of new heterocyclic systems, demonstrating the chemical versatility of compounds related to 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride (Chernysheva, Bogolyubov, & Semenov, 1999).
Synthetic Organic Chemistry Applications : Zappia et al. (2007) discussed the 1,3-oxazolidin-2-one nucleus as a popular framework in synthetic organic chemistry and medicinal chemistry. This paper deals with various synthetic approaches for constructing the oxazolidin-2-one ring, highlighting its significance in creating cyclic carbamate skeletons and its application as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).
Precursors for Pharmacologically Active Compounds : Schierle-Arndt et al. (2001) described the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones as precursors for pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives. This highlights the potential of 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride in pharmaceutical research (Schierle-Arndt, Kolter, Danielmeier, & Steckhan, 2001).
Structural and Conformational Studies : Meneghetti et al. (2007) conducted structural and conformational studies on 5-[1'-methylpyrrolidin-2'-yl]-1,3-oxazolidin-2-one free base and hydrochloride form to understand their interaction at neuronal acetylcholine receptor. This study is vital for comprehending how similar compounds interact with biological targets (Meneghetti, Artali, Pallavicini, Valoti, Bombieri, 2007).
Enzymatic Synthesis of Oxazolidinones : Yadav and Pawar (2014) explored the enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate, focusing on the synthesis of 3-ethyl-1,3-oxazolidin-2-one. This novel approach demonstrates the compound's role in biocatalysis and green chemistry (Yadav & Pawar, 2014).
Wirkmechanismus
In cosmetics and skincare products, aminomethyl propanol is used in the formulation of creams and lotions, hair sprays, hair dyes and colors, eye and facial products, and other hair and skin care products . The main function of aminomethyl propanol in these products is to establish and hold the pH .
Safety and Hazards
The safety of Aminomethyl Propanol and Aminomethyl Propanediol has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel. The CIR Expert Panel evaluated the scientific data and concluded that at concentrations not exceeding 1%, Aminomethyl Propanol and Aminomethyl Propanediol were safe for use in cosmetics and personal care products .
Eigenschaften
IUPAC Name |
5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-6(2)4-10-5-7(3-9)12-8(10)11;/h6-7H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGMBLMJAABLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(OC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)
![Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate](/img/structure/B1377111.png)

![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)


![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)

amino}propanoic acid hydrochloride](/img/structure/B1377129.png)